2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Description
2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a heterocyclic compound featuring an indolizine core substituted with amino, 3-nitrobenzoyl, and 3,5-dichlorophenyl carboxamide groups. The compound’s structural complexity arises from its electron-withdrawing nitro group, electron-deficient dichlorophenyl moiety, and hydrogen-bonding-capable amino and carboxamide groups.
Properties
IUPAC Name |
2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O4/c23-13-9-14(24)11-15(10-13)26-22(30)18-17-6-1-2-7-27(17)20(19(18)25)21(29)12-4-3-5-16(8-12)28(31)32/h1-11H,25H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWJFZFAKJBPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antiparasitic activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure includes a dichlorophenyl group, a nitrobenzoyl moiety, and an indolizine core, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. For instance, studies involving indole derivatives have shown that they can upregulate pro-apoptotic factors, leading to increased cell death in cancerous cells .
- In vitro Studies : In vitro evaluations have demonstrated that related compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as Colo320 (colon) and Calu-3 (lung), indicating effective antiproliferative activity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colo320 | 5.2 | Apoptosis induction |
| Calu-3 | 6.7 | Caspase activation |
Antiparasitic Activity
In addition to anticancer properties, there is emerging evidence supporting the antiparasitic potential of this compound.
- Research Findings : Compounds with similar structures have shown potent activity against various parasites, including Entamoeba histolytica and Giardia intestinalis. For example, related derivatives exhibited IC50 values significantly lower than standard treatments like metronidazole .
- Mechanism of Action : The antiparasitic effects are thought to arise from the disruption of metabolic pathways within the parasites, potentially through inhibition of key enzymes or interference with cellular respiration mechanisms.
| Parasite | IC50 (µM) | Comparison with Standard |
|---|---|---|
| E. histolytica | 1.47 | Lower than metronidazole |
| G. intestinalis | 1.50 | Comparable efficacy |
Case Studies
Several case studies highlight the biological activities of compounds related to this compound:
- Indole Derivative Study : A study demonstrated that a series of indole-based compounds exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting that structural modifications could enhance biological activity .
- Antiparasitic Evaluation : Another study focused on a set of nitro-substituted indoles which displayed selective toxicity against parasitic infections while maintaining low cytotoxicity towards mammalian cells .
Comparison with Similar Compounds
Key Observations:
- Indolizine vs. Phthalimide: The indolizine core offers a fused bicyclic system with distinct electronic properties compared to the planar phthalimide structure.
- Dichlorophenyl Substituents : The 3,5-dichlorophenyl group in the target compound and urea derivatives (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea) suggests shared lipophilicity, which may influence membrane permeability. However, urea derivatives primarily act as herbicides, whereas the indolizine scaffold is more commonly associated with mammalian target modulation .
- This contrasts with the electron-deficient phthalimide’s anhydride structure, which is critical in polymer synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
